2-(4-(2,2-Difluoropropoxy)-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(4-(2,2-Difluoropropoxy)-1H-pyrazol-1-yl)acetic acid is an organic compound that features a pyrazole ring substituted with a difluoropropoxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2-Difluoropropoxy)-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoropropoxy Group: The difluoropropoxy group can be introduced via nucleophilic substitution reactions using appropriate fluorinated reagents.
Attachment of the Acetic Acid Moiety: The acetic acid group can be attached through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,2-Difluoropropoxy)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoropropoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-(2,2-Difluoropropoxy)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(2,2-Difluoropropoxy)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropoxy group may enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2,2-Difluoropropoxy)-1H-pyrazol-1-yl)propanoic acid
- 2-(4-(2,2-Difluoropropoxy)-1H-pyrazol-1-yl)butanoic acid
- 2-(4-(2,2-Difluoropropoxy)-1H-pyrazol-1-yl)benzoic acid
Uniqueness
2-(4-(2,2-Difluoropropoxy)-1H-pyrazol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoropropoxy group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10F2N2O3 |
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Molecular Weight |
220.17 g/mol |
IUPAC Name |
2-[4-(2,2-difluoropropoxy)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C8H10F2N2O3/c1-8(9,10)5-15-6-2-11-12(3-6)4-7(13)14/h2-3H,4-5H2,1H3,(H,13,14) |
InChI Key |
SOCZMGMABDXANN-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CN(N=C1)CC(=O)O)(F)F |
Origin of Product |
United States |
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